(4R)-4-methylhexanoic acid (4R)-4-methylhexanoic acid
Brand Name: Vulcanchem
CAS No.: 52745-93-4
VCID: VC11582612
InChI:
SMILES:
Molecular Formula: C7H14O2
Molecular Weight: 130.2

(4R)-4-methylhexanoic acid

CAS No.: 52745-93-4

Cat. No.: VC11582612

Molecular Formula: C7H14O2

Molecular Weight: 130.2

Purity: 95

* For research use only. Not for human or veterinary use.

(4R)-4-methylhexanoic acid - 52745-93-4

Specification

CAS No. 52745-93-4
Molecular Formula C7H14O2
Molecular Weight 130.2

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

(4R)-4-Methylhexanoic acid has the molecular formula C₇H₁₄O₂ and a molecular weight of 130.18 g/mol . Its IUPAC name is (4R)-4-methylhexanoic acid, and it is alternatively referred to as (R)-(-)-4-methylhexanoic acid. The compound’s structure features a carboxylic acid group at the terminal position and a stereogenic center at C4, which governs its optical activity. The exact mass is 130.09938 g/mol, and its topological polar surface area (PSA) is 37.3 Ų .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₇H₁₄O₂
Molecular Weight130.18 g/mol
Exact Mass130.09938 g/mol
PSA37.3 Ų
LogP (Octanol-Water)1.897

Synthesis and Production

Conventional Synthesis Routes

A widely documented method involves the decarboxylation of 2-(2-methylbutyl)malonic acid under inert conditions. In a representative procedure:

  • Saponification: Dimethyl 2-(2-methylbutyl)malonate is refluxed with NaOH in ethanol to yield the disodium salt of 2-(2-methylbutyl)malonic acid .

  • Acidification and Extraction: The product is acidified with HCl and extracted with diethyl ether .

  • Decarboxylation: Heating the crude malonic acid derivative at 210°C for 2 hours under nitrogen induces decarboxylation, producing 4-methylhexanoic acid .

  • Purification: Dry-flash chromatography using hexane/ethyl acetate gradients isolates the pure compound .

Enantioselective Synthesis

Asymmetric synthesis strategies remain underdeveloped for (4R)-4-methylhexanoic acid. Potential approaches include:

  • Chiral Auxiliaries: Use of Evans oxazolidinones to control stereochemistry during alkylation.

  • Enzymatic Resolution: Lipase-catalyzed kinetic resolution of racemic esters.

Applications in Research and Industry

Organic Synthesis

(4R)-4-methylhexanoic acid serves as a chiral building block for:

  • Pharmaceutical Intermediates: Synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) and β-lactam antibiotics.

  • Ligands in Catalysis: Chiral carboxylates in asymmetric hydrogenation catalysts .

Industrial Uses

  • Flavor and Fragrance Industry: Branched-chain carboxylic acids contribute to ester-based aromas.

  • Polymer Chemistry: Monomers for biodegradable polyesters .

Analytical Characterization

Spectroscopic Data

  • NMR: Predicted signals include a triplet for the methyl group (δ ≈ 0.9 ppm) and a multiplet for the methine proton (δ ≈ 1.5 ppm) .

  • IR: Strong absorption at ≈1700 cm⁻¹ (C=O stretch) and ≈2500–3300 cm⁻¹ (O-H stretch) .

Chromatographic Methods

  • HPLC: Chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) resolve enantiomers .

  • GC-MS: Methyl ester derivatives facilitate volatility for mass spectral analysis .

Future Perspectives

Research priorities include:

  • Enantioselective Catalysis: Developing Ru- or Rh-based catalysts for asymmetric hydrogenation.

  • Biological Profiling: Investigating antimicrobial or anticancer activity.

  • Green Chemistry: Solvent-free synthesis using microwave irradiation.

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